- Asymmetric Cyclopropanation of 2,5-Dimethyl-2,4-hexadiene by Copper Catalysts Bearing New Bisoxazoline Ligands, Journal of Organic Chemistry, 2005, 70(8), 3292-3295
Cas no 97611-60-4 (2-Amino-2-(naphthalen-1-yl)acetic acid)
2-Amino-2-(naphthalen-1-yl)acetic acid Propiedades químicas y físicas
Nombre e identificación
-
- 2-Amino-2-(naphthalen-1-yl)acetic acid
- (1-Naphthyl)glycine
- 1-Naphthaleneaceticacid, a-amino-
- 2-amino-2-naphthalen-1-ylacetic acid
- Amino-naphthalen-1-yl-acetic acid
- 1-naphthylglycine
- D,L-1-naphthylglycine
- F2147-0648
- amino(1-naphthyl)acetic acid
- 2-(NAPHTHALEN-1-YL)-DL-GLYCINE
- amino(naphthalen-1-yl)acetic acid
- 1-Naphthaleneaceticacid, a-amino-, (aS)-
- aminonaphthyl acetic acid
- 2-(1-Naphthyl)glycine
- alpha-(1-naphthyl)glycine
- 1-Naphthaleneacetic acid, a-amino-
- 2-amino-2-(1-naphthyl)acetic acid
- 6830AC
- BBL008185
- STK010568
- 1-Naphthaleneacetic acid, α-amino-, (±)- (ZCI)
- α-Amino-1-naphthaleneacetic acid (ACI)
- 2-Amino-2-(naphthalen-1-yl)aceticacid
- EN300-236275
- 13372-96-8
- AKOS000188535
- SB40339
- SY246492
- AKOS016045340
- 97611-60-4
- AB25784
- AS-36002
- CS-0005416
- SCHEMBL159192
- MFCD02662419
- AB25786
- (2S)-2-amino-2-(1-naphthyl)acetic acid
-
- MDL: MFCD02662419
- Renchi: 1S/C12H11NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,13H2,(H,14,15)
- Clave inchi: SCDZHZMVNQDLCM-UHFFFAOYSA-N
- Sonrisas: O=C(C(C1C2C(=CC=CC=2)C=CC=1)N)O
Atributos calculados
- Calidad precisa: 201.07900
- Masa isotópica única: 201.079
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 2
- Complejidad: 242
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -0.5
- Superficie del Polo topológico: 63.3
Propiedades experimentales
- Denso: 1.294
- Punto de ebullición: 398 °C at 760 mmHg
- Punto de inflamación: 194.5 °C
- índice de refracción: 1.68
- PSA: 63.32000
- Logp: 2.62450
2-Amino-2-(naphthalen-1-yl)acetic acid Datos Aduaneros
- Código HS:2922499990
- Datos Aduaneros:
中国海关编码:
2922499990概述:
2922499990 其他氨基酸及其酯及它们的盐(含有一种以上含氧基的除外). 增值税率:17.0% 退税率:9.0% 监管条件:AB(入境货物通关单,出境货物通关单) 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装
监管条件:
A.入境货物通关单
B.出境货物通关单检验检疫类别:
P.进境动植物、动植物产品检疫
Q.出境动植物、动植物产品检疫
R.进口食品卫生监督检验
S.出口食品卫生监督检验
M.进口商品检验
N.出口商品检验Summary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
2-Amino-2-(naphthalen-1-yl)acetic acid PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EN964-5g |
2-Amino-2-(naphthalen-1-yl)acetic acid |
97611-60-4 | 96% | 5g |
4231CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EN964-250mg |
2-Amino-2-(naphthalen-1-yl)acetic acid |
97611-60-4 | 96% | 250mg |
656CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EN964-1g |
2-Amino-2-(naphthalen-1-yl)acetic acid |
97611-60-4 | 96% | 1g |
1059.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EN964-100mg |
2-Amino-2-(naphthalen-1-yl)acetic acid |
97611-60-4 | 96% | 100mg |
299CNY | 2021-05-08 | |
| Fluorochem | 222900-10g |
2-Amino-2-(naphthalen-1-yl)acetic acid |
97611-60-4 | 95% | 10g |
£688.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EN964-200mg |
2-Amino-2-(naphthalen-1-yl)acetic acid |
97611-60-4 | 96% | 200mg |
347.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EN964-50mg |
2-Amino-2-(naphthalen-1-yl)acetic acid |
97611-60-4 | 96% | 50mg |
173.0CNY | 2021-08-04 | |
| Chemenu | CM140415-5g |
Amino-naphthalen-1-yl-acetic acid |
97611-60-4 | 97% | 5g |
$441 | 2021-06-09 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0122-1g |
Amino-naphthalen-1-yl-acetic acid |
97611-60-4 | 96% | 1g |
1060.05CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0122-5g |
Amino-naphthalen-1-yl-acetic acid |
97611-60-4 | 96% | 5g |
3222.56CNY | 2021-07-19 |
2-Amino-2-(naphthalen-1-yl)acetic acid Métodos de producción
Métodos de producción 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 0 °C
Métodos de producción 2
- Structure-based bioisosterism design, synthesis and biological evaluation of novel 1,2,4-triazin-6-ylthioacetamides as potent HIV-1 NNRTIs, Bioorganic & Medicinal Chemistry Letters, 2012, 22(23), 7155-7162
Métodos de producción 3
- Preparation of peptides and peptidomimetics as Toll-like receptor 4 (TLR4) inhibitors and use thereof, World Intellectual Property Organization, , ,
Métodos de producción 4
- Highly efficient asymmetric access to 1-azaspiro[4.4]nonane skeleton, Synlett, 2002, (10), 1629-1632
Métodos de producción 5
- Reactions of amines. XV. Synthesis of α-amino acids from imino esters, Journal of Organic Chemistry, 1966, 31(11), 3708-11
Métodos de producción 6
- New syntheses of α-amino acids based on N-acylimino acetates, Tetrahedron, 1988, 44(17), 5403-14
Métodos de producción 7
- Synthesis of unprotected 2-arylglycines by transamination of arylglyoxylic acids with 2-(2-chlorophenyl)glycine, Journal of Organic Chemistry, 2020, 85(17), 11047-11059
Métodos de producción 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6.3, 0 °C
- Enzymatic conversion of unnatural amino acids by yeast D-amino acid oxidase, Advanced Synthesis & Catalysis, 2006, 348(15), 2183-2190
Métodos de producción 9
1.2 Reagents: Hydrochloric acid Solvents: Water
- Inhibitors of phenylalanine ammonia-lyase: 1-aminobenzylphosphonic acids substituted in the benzene ring, Phytochemistry, 2002, 59(1), 9-21
Métodos de producción 10
1.2 Reagents: Lithium hydroxide Solvents: Water
- The synthesis of amino acids via organoboranes, Journal of the Chemical Society, 1985, (1985), 1168-9
Métodos de producción 11
- The synthesis of amino acids by reaction of an electrophilic glycine cation equivalent with carbon nucleophiles, Tetrahedron Letters, 1985, 26(6), 699-702
2-Amino-2-(naphthalen-1-yl)acetic acid Raw materials
- 5-(naphthalen-1-yl)imidazolidine-2,4-dione
- naphthalene-1-carbaldehyde
- 1-Naphthaleneacetonitrile, α-amino-
- 1-Naphthaleneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester
- 2-(naphthalen-1-yl)-2-oxoacetic acid
- 1-Naphthaleneacetamide, α-amino-
- 1-Naphthaleneacetic acid, α-[(diphenylmethylene)amino]-, ethyl ester
2-Amino-2-(naphthalen-1-yl)acetic acid Preparation Products
2-Amino-2-(naphthalen-1-yl)acetic acid Proveedores
2-Amino-2-(naphthalen-1-yl)acetic acid Literatura relevante
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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